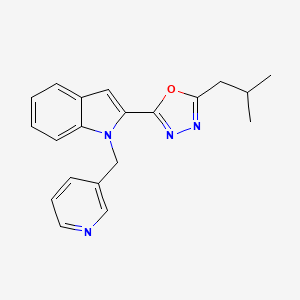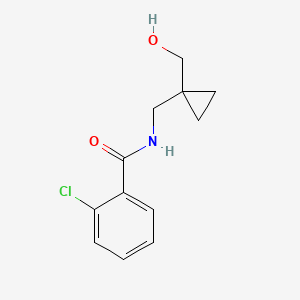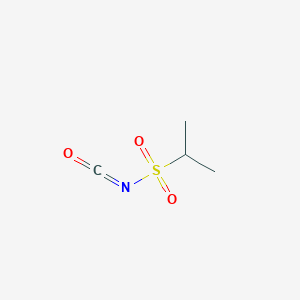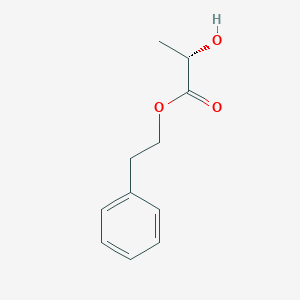
2-イソブチル-5-(1-(ピリジン-3-イルメチル)-1H-インドール-2-イル)-1,3,4-オキサジアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
BenchChem offers high-quality 2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者は、この化合物の抗菌の可能性を探求してきました。 インビトロ研究では、その誘導体(チオフェン誘導体7)が、緑膿菌に対して標準薬であるゲンタマイシンよりも強力な活性を示したことが示されています 。さらなる調査では、他の病原体に対する有効性を調査することができます。
抗菌活性
特性
IUPAC Name |
2-(2-methylpropyl)-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14(2)10-19-22-23-20(25-19)18-11-16-7-3-4-8-17(16)24(18)13-15-6-5-9-21-12-15/h3-9,11-12,14H,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPLROTUONZJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)


![3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2552979.png)
![2-[2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2552980.png)

![N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2552982.png)
![2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2552983.png)
![6-Ethyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2552986.png)


